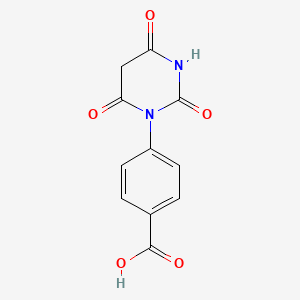

4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzoic acid

Description

4-(2,4,6-Trioxotetrahydropyrimidin-1(2H)-yl)benzoic acid (CAS: 54185-33-0) is a benzoic acid derivative featuring a trioxotetrahydropyrimidinyl substituent at the para position. Its synthesis involves the hydrolysis of ethyl 4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzoate (compound 238) using LiOH under aqueous conditions, yielding a white solid with a melting point of 224–225°C . Characterization via FTIR, NMR, and mass spectrometry confirms the structure, with key spectral features including C=O stretching at ~1760 cm⁻¹ (IR) and aromatic proton signals in the 7.5–8.3 ppm range (¹H NMR) .

Properties

IUPAC Name |

4-(2,4,6-trioxo-1,3-diazinan-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O5/c14-8-5-9(15)13(11(18)12-8)7-3-1-6(2-4-7)10(16)17/h1-4H,5H2,(H,16,17)(H,12,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYMCNSGBAFSNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzoic acid typically involves the following steps:

Formation of the Tetrahydropyrimidinone Ring: This can be achieved through the cyclization of urea derivatives with appropriate diketones under acidic or basic conditions.

Attachment to Benzoic Acid: The tetrahydropyrimidinone ring can be linked to a benzoic acid derivative through a condensation reaction, often facilitated by coupling agents such as carbodiimides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions could target the carbonyl groups within the tetrahydropyrimidinone ring, potentially yielding alcohols or amines.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the aromatic ring of the benzoic acid moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures have been investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer drugs. The tetrahydropyrimidinone ring is a common motif in many bioactive molecules.

Industry

In industry, such compounds might be used in the development of new materials, such as polymers or coatings, due to their potential for forming stable, functionalized structures.

Mechanism of Action

The mechanism of action of 4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzoic acid would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzoic Acid Derivatives with Trioxotetrahydropyrimidine Moieties

(a) 4-(2-(2,4,6-Trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazineyl)benzoic acid (R156)

- Structure : Differs by a hydrazineylidene bridge between the benzoic acid and trioxopyrimidine ring.

- Activity : In anti-glioblastoma (GBM) assays, R156 exhibited moderate activity (values: 0.5725 and 0.5923 in unspecified metrics), outperforming simpler hydrazones like R9 (0.2023) but underperforming sulfonic acid derivatives (e.g., R10: 0.8102) .

(b) HuR-Inhibiting Benzoate Ligand

- Structure : Features a hydrazineyl-trioxopyrimidine-benzoate scaffold.

- Activity : Demonstrates dose-dependent inhibition of the RNA-binding protein HuR, a regulator of oncogenic mRNAs .

- Comparison : The ester group (vs. free carboxylic acid in the target compound) may alter cell permeability, while the hydrazineylidene moiety could enhance binding to HuR’s RNA recognition motifs.

Pyrimidinone Derivatives with Modified Substituents

(a) 4-(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)butanoic Acid

- Structure: Replaces trioxo groups with thioxo and methyl substituents, coupled to a butanoic acid chain.

- Properties : Predicted pKa = 3.75, density = 1.32 g/cm³ .

- The longer aliphatic chain may improve lipid solubility.

(b) KBJK557 (Anticancer Agent)

- Structure : Incorporates a trioxopyrimidinylidene group linked to a pyrazole-ethylbenzamide scaffold.

- Activity : Inhibits A549 lung cancer cell viability (IC₅₀ ~10 µM) and induces G2/M cell cycle arrest .

- Comparison : The extended conjugation and pyrazole moiety likely enhance interactions with kinase targets (e.g., TrkA ), contrasting with the simpler structure of the target compound.

Sulfonic Acid and Hydrazone Derivatives

(a) R142 (Hydrazone Derivative)

- Structure : Combines trioxopyrimidine with a nitro-substituted benzenesulfonic acid.

- Activity : Strong TrkA receptor interaction, suggesting utility in neurotrophic signaling modulation .

- Comparison : Sulfonic acid groups improve solubility but may limit blood-brain barrier penetration compared to carboxylic acids.

(b) N2 (Acrylonitrile Derivative)

Biological Activity

4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzoic acid is a compound derived from barbituric acid, notable for its diverse biological activities. Understanding its biological activity is crucial for potential applications in pharmacology and medicinal chemistry. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the compound's biological effects.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid moiety linked to a tetrahydropyrimidine ring containing three keto groups. Its molecular formula is CHNO, with a molecular weight of approximately 248.19 g/mol.

1. Urease Inhibition

Recent studies have highlighted the urease inhibition potential of compounds related to this compound. In vitro assays demonstrated that certain derivatives exhibited significant urease inhibition activity, with some achieving up to 99.9% inhibition at concentrations of 500 μM. This suggests potential applications in treating conditions associated with urease-producing bacteria, such as urinary tract infections .

| Compound | Urease Inhibition (%) at 500 μM |

|---|---|

| Compound A | 88.3 |

| Compound B | 95.5 |

| Compound C | 99.9 |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, some derivatives demonstrated Minimum Inhibitory Concentration (MIC) values as low as 1 μg/mL against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 2 |

| Pseudomonas aeruginosa | 4 |

3. Cytotoxicity and Safety Profiles

In evaluating the safety profile, cytotoxicity assays revealed that while some derivatives showed promising biological activity, they also exhibited low cytotoxicity levels against human cell lines. For instance, the IC50 values for cytotoxic effects were significantly higher than the effective concentrations for antimicrobial activity, indicating a favorable therapeutic index.

Case Study 1: Urease Inhibition

A study conducted by Ahmed et al. synthesized several barbituric acid derivatives and tested their urease inhibition capabilities. The results indicated that modifications at specific positions on the pyrimidine ring could enhance urease inhibitory activity significantly . This highlights the importance of structural modifications in optimizing biological efficacy.

Case Study 2: Antimicrobial Efficacy

Research published in Pharmaceutical Sciences explored the antibacterial properties of various benzoic acid derivatives, including those related to our compound of interest. The study found that certain modifications led to enhanced antibacterial properties while maintaining low cytotoxicity against mammalian cells .

Q & A

Basic: What are the recommended methods for synthesizing 4-(2,4,6-trioxotetrahydropyrimidin-1(2H)-yl)benzoic acid and characterizing its purity?

Answer:

Synthesis typically involves coupling a pyrimidine derivative with a benzoic acid precursor. For example, analogous compounds are synthesized via hydrolysis or condensation reactions under controlled pH and temperature (e.g., THF-MeOH-H₂O solvent systems at 0°C to room temperature) . Characterization relies on:

- NMR spectroscopy (e.g., H NMR in DMSO- for structural confirmation, as shown for pyrimidine derivatives in ) .

- LCMS/HRMS to confirm molecular weight and purity (e.g., ESIMS for validation) .

- IR spectroscopy for functional group analysis (e.g., C=O and NH stretches at 1708–1666 cm) .

- Elemental analysis (C, H, N) to validate stoichiometry .

Advanced: How can researchers optimize reaction conditions to improve the yield of derivatives?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., THF-MeOH-H₂O mixtures) enhance solubility of intermediates .

- Catalyst use : Lithium hydroxide or similar bases improve hydrolysis efficiency in ester-to-acid conversions .

- Temperature control : Gradual warming (0°C → room temperature) minimizes side reactions .

- Reaction monitoring : TLC or HPLC tracks progress and identifies byproducts .

Example : A 96% yield was achieved for a tetrahydropyrimidinyl derivative using optimized stoichiometry and solvent ratios .

Basic: What spectroscopic techniques are most effective for confirming the structure of this compound?

Answer:

- H NMR : Resolves substituent patterns (e.g., aromatic protons at δ 7.5–8.7 ppm and methyl groups at δ 2.5 ppm) .

- IR Spectroscopy : Detects carbonyl (C=O, 1666–1708 cm) and hydroxyl (OH, 3410 cm) groups .

- LCMS : Confirms molecular ion peaks (e.g., for trifluoromethyl derivatives) .

Advanced: How should discrepancies between theoretical and observed spectral data be addressed?

Answer:

- Verify purity : Use HPLC (e.g., 97.34% purity in ) to rule out impurities .

- Cross-validate techniques : Compare NMR, IR, and elemental analysis to identify inconsistencies (e.g., unexpected NH signals may indicate tautomerization) .

- Reaction trace analysis : LCMS can detect residual starting materials or side products .

Advanced: What strategies are employed to analyze the stability of this compound under varying experimental conditions?

Answer:

- pH stability : Use buffer systems (e.g., ammonium acetate buffer at pH 6.5) to assess degradation .

- Thermal stress testing : Monitor melting points (e.g., mp >260°C for tetrahydropyrimidinyl derivatives) and decomposition via DSC .

- Light/oxidation studies : Expose samples to UV light or and track changes via HPLC .

Advanced: How can structure-activity relationship (SAR) studies be designed for derivatives?

Answer:

- Substituent variation : Introduce groups like trifluoromethyl () or methoxyethyl ( ) to modulate electronic/steric effects .

- Biological assays : Test derivatives against target enzymes (e.g., kinase inhibition) and correlate activity with substituent properties.

- Computational modeling : Use DFT to predict binding affinities based on substituent electronegativity or steric bulk .

Basic: What are the common byproducts formed during synthesis, and how can they be identified?

Answer:

- Incomplete coupling : Unreacted pyrimidine or benzoic acid precursors (detected via LCMS) .

- Oxidation byproducts : Carboxylic acid esters may form if hydrolysis is incomplete (identified via IR or H NMR) .

- Dimerization : High reactivity of the trioxo group can lead to dimers (observed in HRMS as molecular weight ± modifications) .

Advanced: What computational methods are recommended for predicting reactivity in nucleophilic/electrophilic reactions?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic (C=O groups) or electrophilic (aromatic rings) attacks .

- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., THF vs. DMSO solvation) .

- Docking studies : Map interaction hotspots with biological targets (e.g., enzyme active sites) to guide derivatization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.